4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid
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Overview
Description
“4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid” is a chemical compound with the CAS Number: 1099068-61-7 . It has a molecular weight of 288.35 . The IUPAC name for this compound is 4-(N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20N2O3/c1-11-13(12-6-3-4-7-14(12)17-11)10-15(19)18(2)9-5-8-16(20)21/h3-4,6-7,17H,5,8-10H2,1-2H3,(H,20,21) . This provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.35 . Other specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral activity . Compounds similar to the one have been synthesized and tested against various viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be developed as an antiviral agent, given its structural similarity to these active molecules.
Anticancer Properties
Indole structures are known to play a role in the development of anticancer drugs. Mechanistic studies have indicated that some indole-based compounds can induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization . This implies that “4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid” might be valuable in cancer research, particularly in the design of tubulin polymerization inhibitors.
Antimicrobial Effects
The antimicrobial potential of indole derivatives is well-documented. They have been synthesized and evaluated for their ability to combat drug-resistant bacterial infections . Given the broad spectrum of biological activities associated with indole compounds, our compound could be explored for its efficacy against a range of bacterial strains.
Anti-HIV Activity
Indole derivatives have also been investigated for their anti-HIV properties. Molecular docking studies of novel indolyl derivatives have been performed to assess their effectiveness against HIV-1 . This suggests that “4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid” could be a candidate for further study in the context of HIV treatment.
Antioxidant Capabilities
Indoles are known to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases . Research into the antioxidant capacity of indole derivatives could lead to the development of new therapeutic agents that mitigate the effects of free radicals.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth . The structural similarity of our compound to indole-3-acetic acid suggests potential applications in agriculture, particularly in the synthesis of novel plant growth regulators.
Safety and Hazards
Mechanism of Action
Target of Action
The compound, also known as 4-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]butanoic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are used in the treatment of various disorders in the human body, indicating that they may affect a broad range of biochemical pathways .
properties
IUPAC Name |
4-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-13(12-6-3-4-7-14(12)17-11)10-15(19)18(2)9-5-8-16(20)21/h3-4,6-7,17H,5,8-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKWTMFZSFRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N(C)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid |
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